N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide and its derivatives have been extensively studied for their potential as antitumor agents. For instance, Gangjee et al. (2005) synthesized two novel classical antifolates as potent inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), demonstrating significant inhibitory activity against tumor cells in culture (Gangjee, Lin, Kisliuk, & McGuire, 2005). Another study by Gangjee et al. (2009) designed and synthesized thieno[2,3-d]pyrimidine derivatives as dual inhibitors of human TS and DHFR, showing potent antitumor activity (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Antioxidants for Oil
Benzimidazole derivatives, related to this compound, have been evaluated as antioxidants for base stock oil. Basta et al. (2017) investigated the efficiency of these compounds in enhancing the oxidation stability of oil, indicating their potential as industrial antioxidants (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Antibacterial and Antifungal Applications
A study by Devi, Shahnaz, & Prasad (2022) synthesized derivatives that demonstrated significant antibacterial and antifungal activities, indicating their potential in treating microbial infections (Devi, Shahnaz, & Prasad, 2022).
Anticonvulsant Properties
Nath et al. (2021) synthesized indoline derivatives of N-(benzothiazole-2-yl)acetamide, showing significant anticonvulsant activity, suggesting their therapeutic potential in seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Anti-HIV Activity
A study by Li et al. (2020) synthesized derivatives with potent activity against HIV-1, highlighting their potential as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Li, Luo, Yang, Huang, Li, Zheng, Ni, Cui, Zhang, Li, Zhang, Tang, Zhang, Zheng, He, & Xiao, 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-11-6-14(20)19-16(18-11)24-8-15(21)17-7-10-3-4-12-13(5-10)23-9-22-12/h3-6H,2,7-9H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQMYNUBEYDYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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